3-Cyano-8-methoxycoumarin

描述

Historical Context and Significance of Coumarins in Chemical Biology and Medicinal Chemistry

Coumarins are a prominent class of naturally occurring and synthetic compounds that have long captured the attention of chemists and pharmacologists. frontiersin.orgunimi.it Their story begins in 1820 when Vogel first isolated the parent compound, coumarin (B35378), from tonka beans. mdpi.comwikipedia.org Initially mistaken for benzoic acid, its unique structure was later confirmed, paving the way for extensive research into this fascinating family of molecules. wikipedia.org

The significance of coumarins in medicinal chemistry is profound and multifaceted. frontiersin.orgunimi.it They are recognized as a "privileged scaffold," meaning their core structure is frequently found in a wide variety of biologically active molecules. frontiersin.orgunimi.it This has led to the development of numerous coumarin derivatives with a broad spectrum of pharmacological activities, including anticoagulant, antimicrobial, anti-inflammatory, antioxidant, and antitumor properties. frontiersin.orgconicet.gov.arresearchgate.net The versatility of the coumarin framework allows it to interact with various biological targets through mechanisms like hydrophobic interactions, hydrogen bonding, and pi-stacking. frontiersin.org

Several coumarin-based drugs have received FDA approval and are in clinical use. unimi.it Notable examples include the anticoagulant warfarin (B611796) and the vitiligo treatment trioxsalen. unimi.it The ability of coumarins to be readily synthesized and functionalized has further cemented their importance, allowing for the creation of novel derivatives with enhanced biological and physicochemical properties. frontiersin.orgunimi.it This ongoing research continues to uncover new therapeutic potentials for this enduring class of compounds. frontiersin.org

Overview of the 2H-Chromen-2-one (Coumarin) Scaffold

The fundamental structure of all coumarins is the 2H-chromen-2-one scaffold, also known as 1,2-benzopyrone or 2H-1-benzopyran-2-one. mdpi.com This bicyclic system consists of a benzene (B151609) ring fused to a pyran-2-one ring, which is an unsaturated lactone. wikipedia.org The numbering of the scaffold is standardized, allowing for clear identification of substituent positions. mdpi.com

The chemical properties of the 2H-chromen-2-one scaffold are largely dictated by the lactone ring and the aromatic benzene ring. The lactone imparts reactivity, particularly towards nucleophilic attack at the carbonyl carbon. The benzene ring can undergo electrophilic aromatic substitution, allowing for the introduction of various functional groups. The planarity of the aromatic system is a key feature, contributing to its ability to intercalate with DNA and interact with enzyme active sites. frontiersin.org

The synthesis of the coumarin scaffold can be achieved through several classical organic reactions, including the Perkin, Pechmann, Knoevenagel, and Wittig reactions. frontiersin.orgmdpi.com These methods provide versatile routes to a wide array of substituted coumarins, enabling the systematic exploration of structure-activity relationships. frontiersin.org The inherent fluorescence of many coumarin derivatives is another significant property, leading to their use as fluorescent probes and dyes.

Specific Focus on 3-Cyano-8-methoxycoumarin within the Coumarin Family

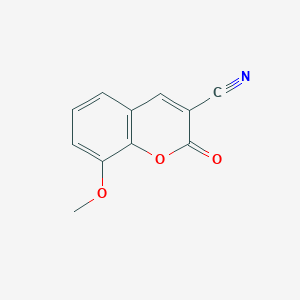

Within the vast family of coumarins, this compound stands out due to its specific substitution pattern. Its molecular formula is C₁₁H₇NO₃, and it has a molecular weight of 201.18 g/mol . sigmaaldrich.com The key features of this compound are a cyano group (-C≡N) at the 3-position and a methoxy (B1213986) group (-OCH₃) at the 8-position of the coumarin scaffold.

The synthesis of 3-cyanocoumarins, including the 8-methoxy derivative, can be efficiently achieved through a one-pot reaction. orientjchem.org A common method involves the Knoevenagel condensation of a 2-hydroxybenzaldehyde (in this case, 2-hydroxy-3-methoxybenzaldehyde) with an active methylene (B1212753) compound like ethyl cyanoacetate (B8463686), often facilitated by a base catalyst. orientjchem.orgmdpi.com

| Property | Value |

| Molecular Formula | C₁₁H₇NO₃ |

| Molecular Weight | 201.18 g/mol |

| Key Functional Groups | 3-Cyano (-C≡N), 8-Methoxy (-OCH₃) |

Rationale for Academic Investigation of this compound and its Derivatives

The academic interest in this compound and its derivatives stems from the unique combination of the coumarin scaffold with the cyano and methoxy functional groups. This specific arrangement offers a platform for developing novel compounds with potentially enhanced or unique biological activities.

Researchers are particularly interested in exploring the therapeutic potential of these compounds. Studies have indicated that 3-cyanocoumarin (B81025) derivatives exhibit a range of biological effects. For instance, some derivatives of 8-methoxycoumarin (B1348513) have been investigated for their anticancer properties, showing activity against breast cancer and hepatocellular carcinoma cell lines. mdpi.comnih.govnih.gov The introduction of different substituents at the 3-position, starting from the cyano group, allows for the creation of a library of compounds for screening against various biological targets. mdpi.com

Furthermore, the cyano group serves as a versatile synthetic handle for further chemical modifications, enabling the generation of diverse molecular architectures. mdpi.com This diversity-oriented approach is crucial in the search for new drug candidates and chemical probes. The photophysical properties of coumarins also make derivatives of this compound potential candidates for the development of fluorescent probes for biological imaging. researchgate.net The ongoing investigation into these compounds is driven by the quest for more effective and selective therapeutic agents and advanced molecular tools for scientific research. mdpi.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

8-methoxy-2-oxochromene-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO3/c1-14-9-4-2-3-7-5-8(6-12)11(13)15-10(7)9/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZYPRPCYNHPLDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for the Coumarin (B35378) Core Structure

The synthesis of the coumarin scaffold, a bicyclic aromatic lactone, is well-established in organic chemistry, with several named reactions forming the bedrock of its preparation. These methods allow for the introduction of various substituents, leading to a vast library of coumarin derivatives.

The Knoevenagel condensation stands as a principal method for synthesizing coumarins with substituents at the 3-position. researchgate.net The reaction classically involves the condensation of an o-hydroxybenzaldehyde with a compound possessing an active methylene (B1212753) group, such as malonic esters or cyanoacetates, in the presence of a weak base catalyst like piperidine (B6355638) or pyridine. clockss.orgingentaconnect.comjmchemsci.com The versatility of this reaction is a key advantage, as the choice of the active methylene compound directly determines the substituent at the C-3 position of the coumarin ring. researchgate.net For example, using ethyl cyanoacetate (B8463686) leads to a 3-cyanocoumarin (B81025), whereas ethyl acetoacetate (B1235776) yields a 3-acetylcoumarin. clockss.org

Two primary mechanisms are proposed for this reaction. jmchemsci.com One involves the deprotonation of the active methylene compound by the base, forming a nucleophilic enolate that attacks the aldehyde's carbonyl carbon, followed by cyclization and dehydration. The alternative pathway suggests the initial formation of an imine salt between the aldehyde and the catalyst, which is then attacked by the carbanion of the active methylene compound. jmchemsci.com Modern variations aim for greener synthesis, employing catalysts like L-lysine in water or cellulosic sulfonic acid (CSA) and utilizing energy sources such as microwave irradiation to improve efficiency. researchgate.netingentaconnect.com

Beyond the Knoevenagel reaction, other classical methods are pivotal in coumarin synthesis.

The Pechmann Condensation is a popular route that synthesizes coumarins by reacting a phenol (B47542) with a β-ketoester under acidic conditions, using catalysts like sulfuric acid or trifluoroacetic acid. wikipedia.orgscienceinfo.comtsijournals.com The mechanism proceeds through an initial transesterification, followed by an intramolecular electrophilic ring-closing reaction and subsequent dehydration. wikipedia.org This method is particularly useful for preparing coumarins with substituents at the C3 or C4 positions. researchgate.net

The Perkin Reaction , first reported in 1868, represents the historical first synthesis of coumarin. scienceinfo.com It involves heating a salicylaldehyde (B1680747) with acetic anhydride (B1165640) and an alkali metal acetate. scienceinfo.comgoogle.com The reaction is believed to proceed through an intramolecular aldol-type condensation of an O-acetyl salicylaldehyde intermediate. sciforum.net

The Kostanecki-Robinson Reaction offers a pathway to coumarins or chromones by reacting an o-hydroxyaryl ketone with an aliphatic anhydride. nih.gov This reaction facilitates the formation of coumarins substituted at either the C3 or C4 position. jmchemsci.comjmchemsci.com

Table 1: Overview of Major Coumarin Synthesis Reactions

| Reaction | Reactants | Catalyst/Conditions | Typical Position of Substitution |

| Knoevenagel Condensation | o-hydroxybenzaldehyde, active methylene compound | Weak base (e.g., piperidine) | C3 researchgate.net |

| Pechmann Condensation | Phenol, β-ketoester | Acid (e.g., H₂SO₄, TFA) | C3 or C4 researchgate.net |

| Perkin Reaction | Salicylaldehyde, acetic anhydride | Alkali metal acetate | Unsubstituted or substituted |

| Kostanecki-Robinson Reaction | o-hydroxyaryl ketone, aliphatic anhydride | Corresponding sodium salt | C3 or C4 jmchemsci.comjmchemsci.com |

Targeted Synthesis of 3-Cyano-8-methoxycoumarin

The specific synthesis of this compound can be achieved through both direct and multi-step approaches, leveraging the foundational reactions described previously.

A straightforward and efficient one-pot synthesis of this compound is accomplished via the Knoevenagel condensation of o-vanillin (2-hydroxy-3-methoxybenzaldehyde) with ethyl cyanoacetate. researchgate.net In this reaction, the aldehyde group of o-vanillin reacts with the active methylene group of ethyl cyanoacetate. One reported method employs a calcined Mg-Al hydrotalcite as a solid base catalyst in refluxing toluene, affording the product in an 85% yield. researchgate.net Phase transfer catalysis has also been used effectively, allowing the reaction to proceed at room temperature with good yields. orientjchem.org The reaction follows the standard Knoevenagel mechanism, culminating in the intramolecular cyclization (lactonization) to form the desired coumarin.

An alternative pathway to this compound is a multi-step sequence that begins with a precursor like ethyl 8-methoxycoumarin-3-carboxylate. This key intermediate is readily prepared by the Knoevenagel condensation of o-vanillin and diethyl malonate, often catalyzed by piperidine. nih.govnih.govmdpi.com

The ester is then converted to 8-methoxycoumarin-3-carboxamide via ammonolysis, for instance, by heating with ammonium (B1175870) acetate. mdpi.comresearchgate.net The final step involves the dehydration of the carboxamide group to the nitrile (cyano) group. This is a standard transformation in organic synthesis, typically accomplished using dehydrating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This multi-step route provides access to a variety of 3-substituted 8-methoxycoumarins from a common intermediate. nih.gov

Table 2: Synthetic Routes to this compound

| Starting Material(s) | Key Reagents/Intermediates | Final Product | Reference(s) |

| o-Vanillin, Ethyl Cyanoacetate | Solid base catalyst (e.g., calcined Mg-Al hydrotalcite) | This compound | researchgate.net |

| o-Vanillin, Diethyl Malonate | Piperidine → Ethyl 8-methoxycoumarin-3-carboxylate → NH₄OAc → 8-Methoxycoumarin-3-carboxamide → Dehydrating agent | This compound | nih.govmdpi.comresearchgate.net |

Advanced Synthetic Strategies and Green Chemistry Principles

Modern synthetic chemistry emphasizes sustainability, and the production of coumarins is no exception. Green chemistry principles are increasingly being applied to minimize environmental impact by reducing waste and using safer chemicals. iajesm.inresearchgate.netnews-medical.net

These advanced strategies have been successfully integrated into traditional coumarin syntheses. researchgate.neteurekaselect.com Key green methods include:

Microwave and Ultrasound-Assisted Synthesis : These energy sources can dramatically reduce reaction times and improve yields. researchgate.netrsc.org

Solvent-Free or Green Solvents : Performing reactions under neat (solvent-free) conditions or in benign solvents like water minimizes volatile organic compound emissions. ingentaconnect.comrsc.orgresearchgate.net

Heterogeneous Catalysis : The use of reusable solid catalysts, such as zeolites or functionalized nanoparticles, simplifies product purification and reduces waste compared to traditional soluble catalysts. researchgate.netrsc.org

Biocatalysis : Employing enzymes as catalysts offers high selectivity and operates under mild, environmentally friendly conditions. iajesm.in

These approaches not only align with the goals of environmental sustainability but can also offer significant improvements in reaction efficiency, yield, and purity. news-medical.neteurekaselect.com

Catalytic Approaches (e.g., Solid Bases like Mg-Al Hydrotalcite)

The synthesis of coumarins, including this compound, has been significantly advanced by the use of heterogeneous solid base catalysts. Among these, calcined Magnesium-Aluminum (Mg-Al) hydrotalcite has emerged as a highly effective, recoverable, and inexpensive catalyst for the Knoevenagel condensation reaction. researchgate.netrsc.orgrsc.org This method represents an environmentally conscious alternative to traditional homogeneous bases.

The synthesis of this compound is efficiently achieved through the one-pot condensation of o-vanillin (2-hydroxy-3-methoxybenzaldehyde) with ethyl cyanoacetate. researchgate.net The reaction, typically conducted in refluxing toluene, utilizes calcined Mg-Al hydrotalcite as the catalyst. Research indicates that a hydrotalcite with a Mg/Al ratio of 3.0, calcined at 723 K, provides the highest activity. researchgate.net This specific catalytic system has been shown to produce this compound in high yields. researchgate.net The catalyst's basic sites are crucial for facilitating the condensation, and its solid nature allows for easy separation from the reaction mixture and potential for recycling, aligning with the principles of green chemistry. researchgate.netconicet.gov.ar

Table 1: Synthesis of this compound using Mg-Al Hydrotalcite Catalyst researchgate.net

| Starting Materials | Catalyst | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| o-Vanillin + Ethyl Cyanoacetate | Calcined Mg-Al Hydrotalcite (Mg/Al = 3.0) | Toluene | Reflux, ~4h | This compound | 85% |

Solvent-Free and Environmentally Benign Methodologies in Coumarin Synthesis

The development of environmentally benign synthetic routes is a primary focus in modern chemistry, and coumarin synthesis is no exception. researchgate.netresearchgate.net Methodologies that minimize or eliminate the use of hazardous organic solvents are particularly significant. espublisher.comut.ac.ir

Solvent-free, or neat, reaction conditions have been successfully applied to the synthesis of coumarin derivatives, often in conjunction with catalysts like Mg/Al hydrotalcite or nanocatalysts. conicet.gov.arnih.gov These reactions can be facilitated by microwave or ultrasound irradiation, which can lead to higher yields and significantly shorter reaction times compared to conventional heating. researchgate.netnih.gov For instance, the Knoevenagel condensation to form substituted coumarins has been effectively performed under solvent-free conditions using MgFe₂O₄ nanoparticles as a catalyst, activated by ultrasound. nih.gov Other green approaches include using water as a solvent, which is inexpensive, non-toxic, and safe, or employing biodegradable catalysts such as choline (B1196258) chloride or natural biocatalysts derived from fruit juices. espublisher.comnih.govajgreenchem.com While not all of these specific methods have been explicitly reported for this compound, they represent the forefront of green synthetic strategies applicable to the synthesis of the broader coumarin class. researchgate.netut.ac.irnih.gov

Derivatization and Structural Modification Strategies of this compound

The this compound scaffold possesses several reactive sites—the coumarin nucleus, the cyano group, and the methoxy (B1213986) group—that allow for a range of structural modifications. These derivatizations are key to creating novel compounds and exploring structure-activity relationships.

Introduction of Substituents at the Coumarin Nucleus (e.g., Halogenation at Position 5)

The aromatic ring of the coumarin nucleus is susceptible to electrophilic substitution reactions. Halogenation, particularly at position 5, is a well-documented modification for the 8-methoxycoumarin (B1348513) scaffold. The synthesis of 5-bromo-8-methoxycoumarin derivatives has been achieved by treating the parent compound with bromine in a solvent such as glacial acetic acid. nih.govmdpi.com For example, ethyl 8-methoxycoumarin-3-carboxylate can be efficiently converted to ethyl 5-bromo-8-methoxycoumarin-3-carboxylate in good yield through this method. nih.gov Similarly, 8-methoxycoumarin-3-carboxylic acid can be halogenated at the 5-position. nih.govresearchgate.net This strategic introduction of a halogen atom not only modifies the electronic properties of the molecule but also provides a chemical handle for further transformations, such as cross-coupling reactions.

Table 2: Halogenation of 8-Methoxycoumarin Derivatives nih.govmdpi.com

| Starting Material | Reagent | Solvent | Position of Halogenation | Product |

|---|---|---|---|---|

| Ethyl 8-methoxycoumarin-3-carboxylate | Bromine (Br₂) | Glacial Acetic Acid | 5 | Ethyl 5-bromo-8-methoxycoumarin-3-carboxylate |

| 8-methoxycoumarin-3-carboxylic acid | Bromine (Br₂) | Glacial Acetic Acid | 5 | 5-Bromo-8-methoxycoumarin-3-carboxylic acid |

Modification of the Cyano Group

The cyano group at position 3 is a versatile functional group that can undergo various chemical transformations. smolecule.com Although specific reactions for this compound are not extensively detailed, standard organic transformations of nitriles are applicable. The cyano group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (8-methoxycoumarin-3-carboxylic acid) or an amide (8-methoxycoumarin-3-carboxamide). nih.gov The related transformation of ethyl 8-methoxycoumarin-3-carboxylate to 8-methoxycoumarin-3-carboxamide via ammonolysis has been successfully demonstrated, showcasing the reactivity at the C3 position. nih.govmdpi.com Furthermore, the electron-withdrawing nature of the cyano group can influence the reactivity of adjacent positions on the coumarin ring. unimi.it

Elaboration of the Methoxy Group

The methoxy group at position 8 is another site for structural modification, primarily through demethylation to the corresponding phenol (8-hydroxycoumarin). smolecule.com This transformation is significant as the resulting hydroxyl group can serve as a point for further derivatization, such as etherification or esterification. Chemical demethylation of aryl methyl ethers is a standard procedure in organic synthesis. The dealkylation of methoxycoumarins to their hydroxycoumarin metabolites is also a known biological process, underscoring the chemical feasibility of this conversion. nih.gov The resulting 8-hydroxycoumarin (B196171) derivatives are themselves a class of fluorescent compounds with various applications. biosynth.com

Synthesis of Hybrid Coumarin Derivatives

Molecular hybridization is a prominent strategy in drug design that involves combining two or more pharmacophores to create a single molecule with potentially enhanced or synergistic activities. mdpi.comnih.govcu.edu.tr The this compound scaffold is an excellent platform for creating such hybrids.

Starting from derivatives like ethyl 8-methoxycoumarin-3-carboxylate or 8-methoxycoumarin-3-carboxamide, a variety of heterocyclic moieties have been appended. For instance, novel hybrid coumarins bearing oxazole (B20620) rings have been synthesized. mdpi.com Other research has focused on creating hybrids by linking the 8-methoxycoumarin core with chalcones, pyridines, and acrylohydrazides. nih.govgavinpublishers.com The synthesis of coumarin-triazole hybrids is also a widely explored area, where the coumarin nucleus is tethered to a triazole ring, often through an azide-alkyne cycloaddition reaction. mdpi.comcu.edu.trnih.gov These hybridization strategies significantly expand the chemical diversity of compounds derived from the core this compound structure, leading to new molecular entities for further investigation. nih.govmdpi.comnih.gov

Advanced Spectroscopic Characterization and Photophysical Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone technique for determining the precise molecular structure of 3-Cyano-8-methoxycoumarin by mapping the chemical environments of its proton and carbon nuclei.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton in the molecule. The methoxy (B1213986) group (OCH₃) protons typically appear as a sharp singlet. The proton at position 4 (H-4) of the coumarin (B35378) ring is significantly deshielded and also appears as a singlet. Protons on the aromatic ring (H-5, H-6, and H-7) exhibit characteristic multiplet patterns due to spin-spin coupling. For related 8-methoxycoumarin (B1348513) derivatives, the methoxy group signal is consistently found in the δ 3.82–3.99 ppm range, while the H-4 proton signal appears further downfield, between δ 8.75 and 9.10 ppm researchgate.net. The aromatic protons are typically observed in the δ 6.71–8.49 ppm region researchgate.net.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| H-4 | ~8.8 - 9.1 | Singlet (s) |

| Aromatic (H-5, H-6, H-7) | ~6.8 - 7.6 | Multiplet (m) |

| OCH₃ | ~3.9 - 4.0 | Singlet (s) |

Note: Data are typical values for the 8-methoxycoumarin scaffold based on published research.

The ¹³C NMR spectrum provides a map of the carbon skeleton. The carbonyl carbon (C-2) of the lactone ring is characteristically found at a low field. The carbons of the aromatic ring and the double bond (C-3, C-4) resonate in the mid-field region, while the methoxy carbon is highly shielded and appears at a high field. For similar 8-methoxycoumarin structures, the carbonyl carbon signal is observed in the δ 159.00–165.50 ppm range, while the methoxy carbon appears between δ 56.30 and 57.05 ppm researchgate.net. The nitrile carbon (C≡N) typically has a chemical shift in the range of 115-125 ppm.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (C-2) | ~160 - 163 |

| C-aromatic (C-5, C-6, C-7, C-8) | ~112 - 145 |

| C-alkene (C-4) | ~145 - 150 |

| C-O (C-8a) | ~154 - 158 |

| C≡N | ~115 - 120 |

| C-CN (C-3) | ~100 - 110 |

| C-alkene (C-4a) | ~116 - 119 |

| OCH₃ | ~56 - 57 |

Note: Data are typical values for the 8-methoxycoumarin scaffold based on published research and general ¹³C NMR chemical shift correlations.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is instrumental in identifying the key functional groups present in this compound. The spectrum is dominated by strong absorption bands characteristic of the nitrile, carbonyl, and ether groups. For 3-cyano-coumarin derivatives, a sharp and intense band corresponding to the C≡N stretching vibration appears in the 2202–2208 cm⁻¹ region. The lactone carbonyl (C=O) group gives rise to another strong absorption, typically observed between 1683 and 1684 cm⁻¹. Other significant absorptions include those for the aromatic C=C bonds and the C-O-C ether linkages.

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| Nitrile (C≡N) | Stretch | 2202 - 2208 |

| Carbonyl (C=O) | Stretch | 1680 - 1750 |

| Aromatic C=C | Stretch | ~1550 - 1620 |

| Ether (C-O-C) | Asymmetric Stretch | ~1200 - 1275 |

| Ether (C-O-C) | Symmetric Stretch | ~1020 - 1110 |

Note: Data are characteristic values for 3-cyano-coumarin derivatives based on published research.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry confirms the molecular weight of this compound and provides insight into its structural stability and fragmentation pathways. The molecular formula is C₁₁H₇NO₃, corresponding to a molecular weight of approximately 201.18 g/mol . The mass spectrum is expected to show a prominent molecular ion peak (M⁺˙) at m/z 201.

A characteristic fragmentation pathway for coumarins under electron ionization involves the loss of a neutral carbon monoxide (CO) molecule from the pyrone ring. This results in the formation of a stable benzofuran (B130515) radical ion. For this compound, this would lead to a significant fragment ion at m/z 173 (M-28). Subsequent fragmentations may include the loss of a methyl radical (•CH₃) from the methoxy group.

| m/z Value | Proposed Ion/Fragment | Formula |

| 201 | Molecular Ion [M]⁺˙ | [C₁₁H₇NO₃]⁺˙ |

| 173 | [M - CO]⁺˙ | [C₁₀H₇NO₂]⁺˙ |

| 158 | [M - CO - CH₃]⁺ | [C₉H₄NO₂]⁺ |

Note: Fragmentation pathways are based on established patterns for coumarin compounds.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the coumarin core.

The UV-Vis absorption spectrum of this compound is characterized by strong absorption bands in the ultraviolet region, arising from π → π* electronic transitions within the extended conjugated system of the benzopyrone structure. The presence of the electron-donating methoxy group and the electron-withdrawing cyano group influences the energy of these transitions. For the closely related compound 3-acetyl-8-methoxy-coumarin, an intense absorption maximum (λmax) is observed at 316 nm. It is expected that this compound will exhibit a similar absorption profile, with a primary absorption maximum in the 310-330 nm range.

| Parameter | Description | Expected Value |

| λmax | Wavelength of Maximum Absorption | ~310 - 330 nm |

| Transition Type | Electronic Transition | π → π* |

Note: Expected value is based on data for structurally similar compounds.

Influence of Substituents on UV-Vis Absorption Spectra

The position and intensity of the UV-Vis absorption bands of coumarin derivatives are significantly influenced by the nature and position of substituents on the coumarin ring. The introduction of an electron-withdrawing group, such as a cyano (CN) group, at the 3-position generally leads to a bathochromic (red) shift in the absorption spectrum compared to the unsubstituted coumarin. This is due to the extension of the π-conjugated system and the resulting decrease in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

For this compound, the methoxy (OCH₃) group at the 8-position acts as an electron-donating group (EDG). The interplay between the electron-donating methoxy group and the electron-withdrawing cyano group enhances the intramolecular charge transfer (ICT) character of the molecule, further influencing its absorption properties.

Research on various coumarin derivatives has demonstrated that:

Electron-donating groups (EDGs) at positions such as 7 or 8, like methoxy or amino groups, typically cause a bathochromic shift in the absorption maxima. nih.govresearchgate.net The strength of the donating group correlates with the extent of the red shift. For instance, a dimethylamino group generally produces a larger shift than a methoxy group. nih.gov

Electron-withdrawing groups (EWGs) at the 3-position, such as cyano, formyl, or acetyl groups, also contribute to a red shift in the absorption spectrum. nih.govscispace.com The presence of a strong EWG at position 3 enhances the push-pull nature of the molecule, facilitating ICT upon photoexcitation. nih.gov

The combination of an EDG at the 7 or 8-position and an EWG at the 3-position creates a pronounced push-pull system, leading to significant bathochromic shifts and enhanced molar absorptivity. nih.gov This synergistic effect is crucial for tuning the absorption properties of coumarins for specific applications. researchgate.netsrce.hr

The introduction of different substituents can lead to predictable shifts in the absorption spectra. For example, replacing a hydrogen atom with a methoxy group generally results in a red shift, while a nitro group can cause either a hypsochromic (blue) or bathochromic shift depending on the solvent and its position on the coumarin core. srce.hrmdpi.com Studies on 3-methoxycarbonylcoumarins with various substituents have shown that electron-donating groups like OH and OMe lead to bathochromic shifts, while the electron-withdrawing NO₂ group causes a hypsochromic shift. mdpi.com

The following table summarizes the general influence of substituents on the UV-Vis absorption spectra of coumarin derivatives based on published research.

| Substituent Type at Position 7/8 | Substituent Type at Position 3 | Effect on λmax (Absorption Maximum) |

|---|---|---|

| Electron-Donating (e.g., -OCH₃, -N(CH₃)₂) | Electron-Withdrawing (e.g., -CN, -CHO) | Significant Bathochromic (Red) Shift |

| Electron-Donating (e.g., -OCH₃) | (No Substituent) | Bathochromic (Red) Shift |

| (No Substituent) | Electron-Withdrawing (e.g., -CN) | Bathochromic (Red) Shift |

| Electron-Withdrawing (e.g., -NO₂) | (No Substituent) | Variable (Hypsochromic or Bathochromic) |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, a single-crystal X-ray diffraction study would provide definitive information about its molecular geometry, conformation, and intermolecular interactions in the solid state.

Analysis of the crystal structures of related coumarin derivatives reveals several common features:

Planarity: The coumarin ring system (the fused benzene (B151609) and pyrone rings) is generally planar or nearly planar. rsc.orgresearchgate.net This planarity is a consequence of the sp² hybridization of the carbon and oxygen atoms in the rings and the delocalized π-electron system.

Bond Lengths and Angles: X-ray crystallography provides precise measurements of bond lengths and angles, which can be compared with theoretical calculations and the structures of other coumarins. These parameters can offer insights into the electronic structure of the molecule, such as the degree of π-electron delocalization.

Intermolecular Interactions: The crystal packing is determined by various non-covalent interactions, such as hydrogen bonds (e.g., C-H···O), π-π stacking interactions between the aromatic rings of adjacent molecules, and van der Waals forces. mdpi.com These interactions play a crucial role in the physical properties of the solid, including its melting point and solubility. For instance, in some coumarin derivatives, intermolecular C-H···O hydrogen bonds can link molecules into dimers or more extended networks. researchgate.net

Conformation of Substituents: The orientation of the methoxy and cyano groups relative to the coumarin ring can be determined. For the methoxy group, this includes the C-C-O-C dihedral angle, which defines its rotational conformation.

Structural information from X-ray crystallography is invaluable for understanding the structure-property relationships of coumarin derivatives. It can help to explain their observed photophysical properties in the solid state and can be used to validate the results of computational modeling studies. rsc.org

The following table summarizes typical crystallographic data that would be obtained from an X-ray diffraction study of this compound.

| Crystallographic Parameter | Information Provided |

|---|---|

| Crystal System and Space Group | Symmetry of the crystal lattice |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the repeating unit of the crystal |

| Atomic Coordinates | Precise 3D position of each atom in the molecule |

| Bond Lengths and Angles | Molecular geometry |

| Torsion Angles | Conformation of the molecule and its substituents |

| Intermolecular Contacts | Details of hydrogen bonding, π-π stacking, etc. |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its three-dimensional geometry and electronic behavior.

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular structure and electronic properties of compounds. For coumarin (B35378) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d) or 6-311++G(d,p), have been effectively employed to determine their most stable geometric conformations.

In a study of compounds structurally similar to 3-Cyano-8-methoxycoumarin, specifically 3-acetyl-8-methoxy-coumarin and 3-(2,2'-dibromoacetyl)-8-methoxy-coumarin, DFT at the B3LYP/6-31G(d) level was used for geometry optimization. The results of these calculations showed a strong correlation with experimental data obtained from X-ray crystallography, with an average discrepancy of less than ±0.02 Å for bond lengths and ±2° for bond angles, thereby validating the computational approach asianpubs.org. Such studies indicate that the coumarin ring system is largely planar, and the substituents at the 3 and 8 positions lie within this plane to maintain conjugation and stability. It is highly probable that a DFT optimization of this compound would yield a similarly planar structure with predictable bond lengths and angles.

Table 1: Comparison of Selected Theoretical and Experimental Geometric Parameters for a 3-Substituted 8-Methoxycoumarin (B1348513) Analog (Note: Data is for a closely related analog, not this compound)

| Parameter | Theoretical Value (B3LYP/6-31G(d)) | Experimental Value (X-ray) |

|---|---|---|

| Bond Length (Å) - C2=O1 | 1.207 | 1.205 |

| Bond Length (Å) - C4-C10 | 1.452 | 1.450 |

| Bond Angle (°) - C3-C4-C10 | 120.5 | 120.3 |

| Bond Angle (°) - O1-C2-C3 | 122.1 | 121.9 |

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in the chemical reactivity and electronic transitions of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity.

For the analogs 3-acetyl-8-methoxy-coumarin and 3-(2,2'-dibromoacetyl)-8-methoxy-coumarin, DFT calculations have been used to determine their FMO energies asianpubs.org. The analysis revealed that the HOMO is primarily localized on the benzene (B151609) ring, while the LUMO is distributed over the lactone ring, indicating an intramolecular charge transfer from the benzene to the lactone ring upon electronic excitation asianpubs.org. This charge separation is a characteristic feature of many coumarin derivatives and is responsible for their fluorescent properties.

Table 2: Frontier Molecular Orbital Energies for 3-Substituted 8-Methoxycoumarin Analogs (Note: Data is for closely related analogs, not this compound)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 3-acetyl-8-methoxy-coumarin | -6.350 | -2.394 | 3.956 |

| 3-(2,2'-dibromoacetyl)-8-methoxy-coumarin | -6.210 | -2.514 | 3.696 |

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to predict the binding mode of a ligand to the active site of a protein or enzyme.

In other work, 3-substituted coumarin derivatives have been docked with the cyclooxygenase (COX) enzyme, a target for anti-inflammatory drugs abap.co.in. Furthermore, derivatives of 8-methoxycoumarin have been evaluated through docking against progesterone and aromatase cytochrome P450 protein receptors, which are relevant in breast cancer mdpi.com. These studies collectively suggest that the 8-methoxycoumarin scaffold can serve as a versatile framework for designing ligands that bind to diverse biological macromolecules.

The analysis of interactions between a ligand and its target protein is crucial for understanding the basis of its biological activity and for guiding further optimization. Docking studies of 8-methoxycoumarin-3-carboxamides with β-tubulin revealed a network of specific interactions responsible for the stable binding nih.gov.

These interactions included hydrogen bonds and a variety of hydrophobic interactions with key amino acid residues in the binding pocket. For example, hydrophobic interactions were identified with residues such as LEU255, ALA316, and ALA354, while hydrogen bonding was also observed to play a role in stabilizing the ligand-protein complex nih.gov. The binding score for one of the potent analogs was found to be -12.46 kcal/mol, indicating a strong binding affinity nih.gov. Such detailed interaction analyses provide a rational basis for the structure-activity relationships observed in a series of compounds and are invaluable for the rational design of more potent inhibitors.

Table 3: Key Amino Acid Interactions for an 8-Methoxycoumarin-3-Carboxamide Analog with β-Tubulin (Note: Data is for a closely related analog, not this compound)

| Interaction Type | Interacting Amino Acid Residues |

|---|---|

| Hydrophobic | LEU255, ALA316, ALA354, TYR202 |

| Hydrogen Bonding | (Specific residues not detailed in the provided abstract) |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds, thereby saving time and resources in the drug discovery process.

QSAR studies on coumarin derivatives have been instrumental in identifying the key structural features required for various biological activities, such as antioxidant, anticancer, and enzyme inhibitory effects. These models typically use a range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. The process involves building a model using a "training set" of molecules with known activities and then validating it with a "test set" of compounds.

Different QSAR approaches, including descriptor-based QSAR, 3D-pharmacophore mapping, and hologram QSAR (HQSAR), have been applied to coumarin derivatives. These models help to elucidate the essential structural attributes for a desired biological effect. For example, a QSAR study on antioxidant coumarins could identify the importance of specific electronic or steric features for optimal radical scavenging activity. While a specific QSAR study focused on this compound has not been identified, the established methodologies are fully applicable to this compound and its derivatives to explore and predict their potential biological activities.

Molecular Dynamics Simulations and Conformational Analysis

Computational studies, particularly molecular dynamics (MD) simulations and conformational analysis, offer profound insights into the dynamic nature and spatial arrangement of molecules. For this compound, while specific and extensive MD simulation data are not widely available in the public domain, the conformational landscape can be inferred from the structural rigidity of the coumarin core and the rotational freedom of its substituents.

The primary sources of conformational flexibility in this compound arise from the rotation of the methoxy (B1213986) (-OCH3) and cyano (-CN) groups attached to the main ring.

Key Conformational Features:

Methoxy Group Rotation: The methoxy group at the C8 position possesses a rotational barrier around the C8-O bond. Different orientations of the methyl group relative to the coumarin plane can lead to distinct conformers. Computational studies on other 8-methoxycoumarin derivatives suggest that the preferred orientation of the methoxy group is influenced by steric and electronic interactions with the neighboring parts of the molecule. nih.govmdpi.com

While detailed molecular dynamics simulations would provide a more comprehensive understanding of the compound's behavior in a simulated biological environment, including its interactions with solvent molecules and potential binding partners, the fundamental conformational preferences are dictated by the rigid coumarin scaffold. Molecular docking studies on analogous 8-methoxycoumarin derivatives have implicitly considered the compound's conformation to predict binding affinities and interactions with protein targets. nih.govmdpi.com These studies underscore the importance of the three-dimensional structure in determining the biological activity of this class of compounds.

Below is a table summarizing the key structural and conformational aspects discussed.

| Feature | Description | Implication |

| Coumarin Core | Bicyclic, aromatic, and largely planar. | Provides a rigid scaffold for substituent orientation. |

| Methoxy Group (-OCH3) | Rotation around the C8-O bond is possible. | Leads to different rotational conformers with varying energies and interaction potentials. |

| Cyano Group (-CN) | Linear group with free rotation around the C3-C bond. | Does not produce distinct conformers but influences electronic properties. |

Further computational research employing molecular dynamics simulations would be invaluable to fully elucidate the dynamic behavior, solvent effects, and conformational flexibility of this compound, which could aid in the rational design of novel derivatives with enhanced biological activities.

Biological and Pharmacological Research Applications

In Vitro Anticancer Activity and Mechanistic Studies

The primary focus of research into 8-methoxycoumarin (B1348513) derivatives has been their performance in laboratory settings against human cancer cells. These studies aim to elucidate the specific cellular and molecular changes induced by these compounds.

Derivatives based on the 8-methoxycoumarin structure have shown significant cytotoxic and antiproliferative effects across a variety of human cancer cell lines. Research has focused on synthesizing novel hybrid derivatives to enhance these activities.

Starting from ethyl 8-methoxycoumarin-3-carboxylate, scientists have created a series of 3-substituted derivatives, including 8-methoxycoumarin-3-carboxamides. mdpi.com The cytotoxic activities of these compounds were evaluated against breast cancer cell lines MCF-7 and MDA-MB-231. mdpi.com Notably, certain synthesized compounds exhibited the strongest cytotoxic activity against both cell lines, with IC₅₀ values of 6.621 µM for MCF-7 and 9.62 µM for MDA-MB-231. mdpi.com

Similarly, a series of 8-methoxycoumarin-3-carboxamide analogues were tested for their antiproliferative activity against the liver cancer cell line HepG2. researchgate.net One particular derivative, compound 5 in the study, showed the most potent activity with an IC₅₀ of 0.9 µM, which was more effective than the anticancer drug staurosporine (B1682477) (IC₅₀ = 8.4 µM). researchgate.net The parent scaffold, 8-methoxycoumarin-3-carboxamide, displayed moderate activity with an IC₅₀ of 17 µM against HepG2 cells. nih.gov Another study designed N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamide analogues and found a potent derivative with an IC₅₀ of 0.75 µM against HepG2 cells, again outperforming staurosporine (IC₅₀ = 8.37 µM). nih.gov

| Compound Type | Cell Line | Reported IC₅₀ (µM) | Reference |

|---|---|---|---|

| 3-Substituted 8-Methoxycoumarin Derivative | MCF-7 (Breast) | 6.621 | mdpi.com |

| 3-Substituted 8-Methoxycoumarin Derivative | MDA-MB-231 (Breast) | 9.62 | mdpi.com |

| 8-Methoxycoumarin-3-carboxamide Analogue | HepG2 (Liver) | 0.9 | researchgate.net |

| N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamide | HepG2 (Liver) | 0.75 | nih.gov |

| 8-Methoxycoumarin-3-carboxamide (Parent Scaffold) | HepG2 (Liver) | 17 | nih.gov |

A key mechanism of anticancer agents is the induction of apoptosis, or programmed cell death. Research confirms that 8-methoxycoumarin derivatives actively trigger this process in cancer cells. In studies involving the MCF-7 breast cancer cell line, a potent derivative was shown to induce apoptosis. mdpi.com Further investigation into a highly active 8-methoxycoumarin-3-carboxamide analogue revealed that it triggers apoptosis in HepG2 liver cancer cells. researchgate.net This process was supported by Annexin V-FITC/PI screening, which confirmed apoptosis without significant necrosis. researchgate.net Mechanistically, this compound demonstrated the ability to activate caspase-3/7 proteins, which are key executioners in the apoptotic cascade. researchgate.net

Disruption of the cell cycle is another critical strategy for halting cancer proliferation. Derivatives of 8-methoxycoumarin have been found to interfere with the normal progression of the cell cycle in cancer cells. Flow cytometry analysis showed that a potent 8-methoxycoumarin-3-carboxamide derivative induces cell cycle arrest during the G1/S phase transition in HepG2 cells. researchgate.net The same study also noted an increase in the percentage of cells arrested in the G2/M and pre-G1 phases, further highlighting the compound's disruptive effect on cell division. researchgate.net In breast cancer research, another derivative was found to induce cell-cycle arrest at the S phase in the MCF-7 cell line. mdpi.com

The anticancer effects of 8-methoxycoumarin derivatives are linked to their ability to inhibit specific enzymes and molecular targets that are vital for cancer cell survival and growth. One of the most significant targets identified is β-tubulin. Several studies have shown that these coumarin (B35378) derivatives can substantially inhibit β-tubulin polymerization activity. mdpi.comresearchgate.net By interfering with microtubule assembly, these compounds disrupt the formation of the mitotic spindle, leading to mitotic defects and ultimately triggering apoptosis. researchgate.net

Beyond tubulin, these compounds have shown potent activity against other key enzymes. A particularly effective 3-substituted 8-methoxycoumarin derivative was identified as an inhibitor of both sulfatase and aromatase enzymes, which are important targets in hormone-dependent cancers like breast cancer. mdpi.com Furthermore, reviews on the broader class of coumarin derivatives indicate their potential to inhibit other crucial enzymes such as carbonic anhydrase. researchgate.net

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. researchgate.netmdpi.com Comprehensive reviews have identified this pathway as a key target for coumarin derivatives in cancer therapy. researchgate.net Studies indicate that coumarin compounds can suppress the activity of the PI3K/Akt/mTOR pathway in various cancers, including those of the liver and breast. researchgate.net This inhibition is a central mechanism through which these compounds exert their cytotoxic and pro-apoptotic effects. researchgate.netmdpi.com The ability of coumarins to modulate this and other pathways, such as NF-κB and MAPK, underscores their multi-targeted approach to anticancer activity. researchgate.net

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy. nih.gov Research has explored the potential of coumarin derivatives to reverse this resistance. A preliminary study of 44 different coumarin derivatives found that 14 of them could moderately reverse MDR in resistant lymphoma cells. researchmap.jp The development of hybrid compounds is seen as a strategy to reduce the potential for drug resistance. mdpi.com The efficacy of coumarins containing specific chemical moieties has been evaluated against drug-resistant pancreatic carcinoma cells. nih.gov It is also noted in reviews that coumarin derivatives can inhibit tumor multidrug resistance, suggesting their potential use in combination therapies to overcome this clinical challenge. researchgate.net

Antioxidant and Radical Scavenging Activity

Coumarin and its derivatives are recognized for their antioxidant properties, which are largely attributed to their ability to scavenge free radicals. The antioxidant capacity of these compounds is highly dependent on their chemical structure, including the type and position of substituents on the coumarin ring.

The antioxidant potential of coumarin derivatives has been extensively evaluated using various in vitro assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to assess the ability of compounds to act as free radical scavengers. Numerous studies have reported the DPPH radical scavenging activity of various 3-carboxy and other substituted coumarin derivatives nih.govjaper.in.

The hydrogen peroxide (H₂O₂) scavenging assay is another important method for evaluating antioxidant activity. Several synthesized coumarin derivatives have demonstrated a strong scavenging activity against H₂O₂ nih.govkemdikbud.go.idresearchgate.net. Additionally, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay has been used to confirm the antioxidant capacity of coumarin derivatives, with some compounds showing stronger scavenging activity than standard antioxidants like Trolox nih.govencyclopedia.pub.

| Assay | Compound Type | Observed Activity | Reference |

|---|---|---|---|

| DPPH Radical Scavenging | 3-Carboxycoumarin Derivatives | Significant Scavenging Activity | nih.gov |

| Hydrogen Peroxide Scavenging | Synthesized Coumarin Derivatives | Strong Scavenging Activity | nih.govkemdikbud.go.id |

| ABTS Radical Scavenging | Substituted Coumarins | Potent Scavenging Activity | nih.govencyclopedia.pub |

The primary mechanism by which coumarin derivatives exert their antioxidant effect is through free radical scavenging. These compounds can donate a hydrogen atom or an electron to a free radical, thereby neutralizing it and preventing it from causing oxidative damage to cells and tissues. The presence of hydroxyl groups on the coumarin ring has been shown to be particularly important for this activity nih.gov.

Computational studies, such as those using Density Functional Theory (DFT), have been employed to investigate the mechanisms of antioxidant action in detail. These studies have explored mechanisms such as Hydrogen Atom Transfer (HAT), Sequential Proton Loss followed by Electron Transfer (SPLET), and Single-Electron Transfer followed by Proton Transfer (SET-PT) mdpi.com. The ability of coumarin derivatives to delocalize the resulting radical contributes to their stability and enhances their antioxidant capacity. The investigation of these mechanisms provides a deeper understanding of the structure-activity relationships and aids in the design of more potent antioxidant compounds nih.gov.

Other Significant Biological Activities

Extensive searches of scientific literature did not yield specific research data on 3-Cyano-8-methoxycoumarin for the biological activities outlined below. The following sections reflect the current lack of available information for this specific compound in these research areas.

There is currently a lack of specific published studies investigating the inhibitory effects of this compound on key metabolic enzymes such as Cytochrome P450 isoforms (CYP1A1, CYP1A2, CYP2D6, CYP2C19) or on cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). While the broader class of coumarin derivatives has been a subject of interest in enzyme inhibition research, detailed kinetic data and inhibitory concentrations (IC₅₀) for this compound are not available in the reviewed literature.

Enzyme Inhibition Data for this compound

| Enzyme Target | IC₅₀ / Inhibition Data |

|---|---|

| Cytochrome P450 Isoforms | No data available |

| Cholinesterases (AChE, BuChE) | No data available |

Dedicated research on the anti-inflammatory properties of this compound has not been identified in the available scientific literature. Consequently, there are no detailed findings on its potential mechanisms of action, such as the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase (COX).

Investigations into the potential neuroprotective effects of this compound are not present in the current body of scientific research. Studies exploring its ability to protect neuronal cells from damage, reduce oxidative stress in the nervous system, or modulate pathways related to neurodegenerative diseases have not been reported.

The antidiabetic potential of this compound remains unexplored, as no specific studies were found in the scientific literature. Research into its effects on glucose metabolism, insulin (B600854) sensitivity, or the inhibition of enzymes relevant to diabetes, such as α-glucosidase, has not been documented.

There is no available research data concerning the anticonvulsant properties of this compound. Its efficacy in animal models of seizures or its mechanism of action related to anticonvulsant activity has not been a subject of published investigation.

Future Directions and Research Perspectives

Rational Design and Synthesis of Next-Generation 3-Cyano-8-methoxycoumarin Derivatives for Enhanced Efficacy and Selectivity

The future of this compound in medicinal chemistry hinges on the rational design and synthesis of new derivatives with improved biological activity and target specificity. The presence of the cyanide group at the 3-position is particularly advantageous, serving as a versatile precursor for the introduction of various biologically important heterocyclic units like triazoles and thiadiazoles, which can enhance the pharmacological profile of the parent molecule. bookpi.org

A key strategy involves exploring structure-activity relationships (SAR) to guide the modification of the coumarin (B35378) scaffold. For instance, studies on related 8-methoxycoumarin-3-carboxamides have demonstrated that substitutions at different positions can significantly impact their antiproliferative activity. nih.gov The introduction of a bromo group at the 5-position of the 8-methoxycoumarin-3-carboxamide scaffold, for example, led to a significant increase in cytotoxic activity against liver cancer cells. nih.gov Conversely, acetylation of the 3-carboxamide moiety in the brominated compound resulted in a decrease in activity, suggesting that steric hindrance may play a role. nih.gov

Future synthetic efforts could focus on:

Modification of the Cyano Group: Transforming the cyano group into other functional groups or using it as a handle to introduce diverse substituents.

Substitution on the Benzene (B151609) Ring: Introducing various electron-donating or electron-withdrawing groups to the aromatic ring to modulate the electronic properties and biological activity of the molecule.

Alterations to the Methoxy (B1213986) Group: Exploring the impact of replacing the 8-methoxy group with other alkoxy groups or bioisosteres.

A recent study successfully synthesized a series of 3-cyano-coumarin derivatives under mild, environmentally friendly conditions, highlighting the feasibility of producing these compounds efficiently. mdpi.com This straightforward synthetic approach can be adapted to create a library of novel this compound derivatives for biological screening.

Table 1: Structure-Activity Relationship Insights from 8-Methoxycoumarin (B1348513) Analogs

| Compound/Modification | Biological Effect | Implication for Rational Design |

| Bromination at position-5 of 8-methoxycoumarin-3-carboxamide | Significant increase in cytotoxic activity | Halogenation of the coumarin ring is a promising strategy to enhance efficacy. |

| Acetylation of the 3-carboxamide moiety in the 5-bromo derivative | Attenuation of cytotoxic activity | Steric bulk at the 3-position may negatively impact activity. |

| Hydrolysis of 8-methoxycoumarin-3-carboxamide to 3-carboxylic acid | Significant improvement in antiproliferative activity | The nature of the substituent at the 3-position is critical for cytotoxicity. |

In-Depth Mechanistic Elucidation of Biological Actions and Molecular Targets

While the broader class of coumarins is known for a wide range of biological activities, a detailed understanding of the specific mechanisms of action and molecular targets of this compound is an essential area for future research. The anticancer potential of coumarin derivatives, for instance, has been linked to their ability to target various proteins involved in cancer-related pathways. frontiersin.org

Recent investigations into novel 8-methoxycoumarin-3-carboxamides have identified potential molecular targets in liver cancer cells, including caspase-3/7 and β-tubulin. nih.gov One promising compound was found to induce cell cycle arrest and apoptosis, activate caspase-3/7, and inhibit β-tubulin polymerization. nih.gov Similarly, other 3-substituted 8-methoxycoumarin derivatives have shown potent activity against breast cancer cells by targeting β-tubulin polymerization, sulfatase, and aromatase enzymes. mdpi.com

Future research should aim to:

Identify Specific Molecular Targets: Employ techniques such as affinity chromatography, proteomics, and genetic screening to identify the direct binding partners of this compound within the cell.

Elucidate Signaling Pathways: Investigate how the interaction of this compound with its molecular targets modulates key cellular signaling pathways involved in disease pathogenesis.

Comparative Mechanistic Studies: Compare the mechanisms of action of different this compound derivatives to understand how structural modifications influence their biological effects.

Development of this compound-Based Fluorescent Probes for Biological Sensing and Imaging

Coumarin derivatives are widely recognized for their favorable photophysical properties, including high quantum yields and good photostability, making them excellent scaffolds for the development of fluorescent probes. These probes have found extensive applications in bioimaging and the detection of various analytes, including metal ions and small molecules. benthamdirect.comrsc.org The structural versatility of the coumarin core allows for easy modification to fine-tune its spectral properties and specificity.

The this compound scaffold can be rationally modified to create novel fluorescent probes for biological sensing and imaging. The cyano group can act as a recognition site or be transformed into a variety of other functionalities to detect specific analytes. The fluorescence properties of coumarins are often sensitive to their microenvironment, which can be exploited to design probes that respond to changes in polarity, pH, or the presence of specific biomolecules.

Future research in this area could focus on:

Designing Probes for Specific Analytes: Developing this compound-based probes for the detection of biologically important species such as reactive oxygen species, enzymes, and neurotransmitters.

Improving Photophysical Properties: Synthesizing derivatives with longer emission wavelengths to minimize background fluorescence from biological samples.

Applications in Live-Cell Imaging: Utilizing these novel probes for real-time imaging of cellular processes and the tracking of biomolecules in living cells. For example, coumarin-based probes have been successfully used for the in vivo imaging of amyloid-β plaques in the brains of transgenic mice. nih.gov

Table 2: Mechanisms of Action of Coumarin-Based Fluorescent Probes

| Mechanism | Description |

| Photoinduced Electron Transfer (PET) | The fluorescence of the probe is quenched in the absence of the analyte and is restored upon binding, which inhibits the PET process. mdpi.com |

| Intramolecular Charge Transfer (ICT) | The binding of an analyte to the probe alters the electron distribution within the molecule, leading to a change in the fluorescence emission spectrum. benthamdirect.com |

| Fluorescence Resonance Energy Transfer (FRET) | The probe consists of a donor and an acceptor fluorophore, and the binding of an analyte causes a change in the distance or orientation between them, resulting in a change in FRET efficiency. benthamdirect.com |

Integration of Advanced Computational Methods with Experimental Research in Drug Discovery and Development

The integration of computational methods with experimental research offers a powerful approach to accelerate the discovery and development of new drugs based on the this compound scaffold. In silico techniques, such as molecular docking, can be used to predict the binding affinities of novel derivatives for their biological targets and to elucidate their binding modes. acs.orgfarmaciajournal.com

Computational studies can guide the rational design of new compounds with improved potency and selectivity, thereby reducing the time and cost associated with traditional drug discovery methods. For example, molecular docking has been used to study the binding of coumarin derivatives to enzymes like β-glucuronidase and carbonic anhydrase, providing insights into the structural requirements for potent inhibition. acs.org Furthermore, in silico analysis has been employed to evaluate the pharmacokinetic properties of coumarins, helping to identify promising drug candidates. researchgate.net

Future research should leverage a synergistic approach that combines:

Virtual Screening: Using computational models to screen large libraries of virtual compounds based on the this compound scaffold to identify potential hits for further experimental evaluation.

Molecular Dynamics Simulations: Simulating the dynamic behavior of the ligand-protein complex to gain a deeper understanding of the binding interactions and the mechanism of action.

QSAR (Quantitative Structure-Activity Relationship) Studies: Developing mathematical models that correlate the structural features of this compound derivatives with their biological activities to guide the design of more potent compounds.

Exploration of Novel Therapeutic Applications for this compound Scaffold

The diverse pharmacological activities reported for coumarin derivatives suggest that the this compound scaffold may have therapeutic potential beyond its currently explored applications. orientjchem.orgresearchgate.net The structural versatility of this scaffold allows for the development of compounds with a wide range of biological activities, including antimicrobial, antiviral, antioxidant, and anti-inflammatory properties. orientjchem.org

Future research should aim to explore the potential of this compound and its derivatives in new therapeutic areas, such as:

Neurodegenerative Diseases: The ability of some coumarin derivatives to inhibit monoamine oxidase B (MAO-B), an enzyme implicated in the pathogenesis of Parkinson's disease, suggests that this compound derivatives could be developed as novel treatments for neurodegenerative disorders. frontiersin.org

Infectious Diseases: The antimicrobial and antiviral properties of coumarins warrant further investigation of this compound derivatives as potential treatments for a variety of infectious diseases. orientjchem.org

Inflammatory Disorders: Given the anti-inflammatory activity of many coumarin compounds, the this compound scaffold could be a promising starting point for the development of new anti-inflammatory agents.

By systematically exploring the synthesis of novel derivatives, elucidating their mechanisms of action, developing new applications, and integrating computational methods, the full therapeutic potential of the this compound scaffold can be realized.

常见问题

Q. Table 1: Key Analytical Techniques for this compound

| Technique | Application | Example Parameters | Reference |

|---|---|---|---|

| HPLC | Purity assessment | C18 column, 70:30 MeOH:HO | |

| Fluorescence | Quantum yield measurement | λ = 320 nm, λ = 450 nm | |

| DFT Calculations | Reactivity prediction | B3LYP/6-31G* basis set |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。